

# YAP-TEAD Inhibitor 1 (Peptide 17): Technical Profile & Usage Guide[1]

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## Compound of Interest

Compound Name: YAP-TEAD Inhibitor 1 (Peptide 17)

Cat. No.: B8256830

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## Executive Summary

YAP-TEAD Inhibitor 1 (CAS 1659305-78-8), widely recognized in literature as Peptide 17, is a potent, synthetic cyclic peptide engineered to disrupt the protein-protein interaction (PPI) between Yes-Associated Protein (YAP) and Transcriptional Enhanced Associate Domain (TEAD) transcription factors.[1][2][3][4]

Unlike small molecule inhibitors that may target upstream kinases (e.g., MST/LATS) or off-target sites, Peptide 17 acts as a direct competitive inhibitor. It mimics the TEAD-binding interface of YAP but with significantly enhanced affinity (

nM) compared to the native protein (

nM).[2][4][5][6] This guide provides a comprehensive technical analysis of its physicochemical properties, mechanism of action, and standardized handling protocols for research applications.

## Chemical Identity & Physicochemical Profile[1][3][7][8][9][10][11]

YAP-TEAD Inhibitor 1 is a 17-mer peptide stabilized by a disulfide bridge and non-canonical amino acid substitutions to enhance proteolytic stability and binding affinity.[4]

## Chemical Data Table

Property	Specification
Common Name	YAP-TEAD Inhibitor 1; Peptide 17; YAP-TEAD-IN-1
CAS Number	1659305-78-8
Molecular Formula	
Molecular Weight	2019.86 Da
Sequence (One-Letter)	Ac-VP-F(3Cl)-Hcy-LRK-Nle-PASFCKPPE-NH <sub>2</sub>
Modifications	N-term Acetylation; C-term Amidation; 3-Chloro-Phe (Pos 3); Homocysteine (Pos 4); Norleucine (Pos 8)
Cyclization	Disulfide bridge between Hcy4 and Cys13
Appearance	White to off-white lyophilized solid
Purity (HPLC)	(Typical commercial grade)
Solubility	DMSO ( mg/mL); Water ( mg/mL); Ethanol ( mg/mL)

## Structural Insight

The potency of Peptide 17 stems from "stapling" the peptide into a bioactive

-helical conformation using a disulfide bond between Homocysteine (Hcy) and Cysteine (Cys). The substitution of Phenylalanine with 3-Chloro-Phenylalanine at position 3 fills a hydrophobic

pocket on the TEAD surface more effectively than the native residue, driving the nanomolar affinity.

## Mechanistic Profile: The Hippo Pathway

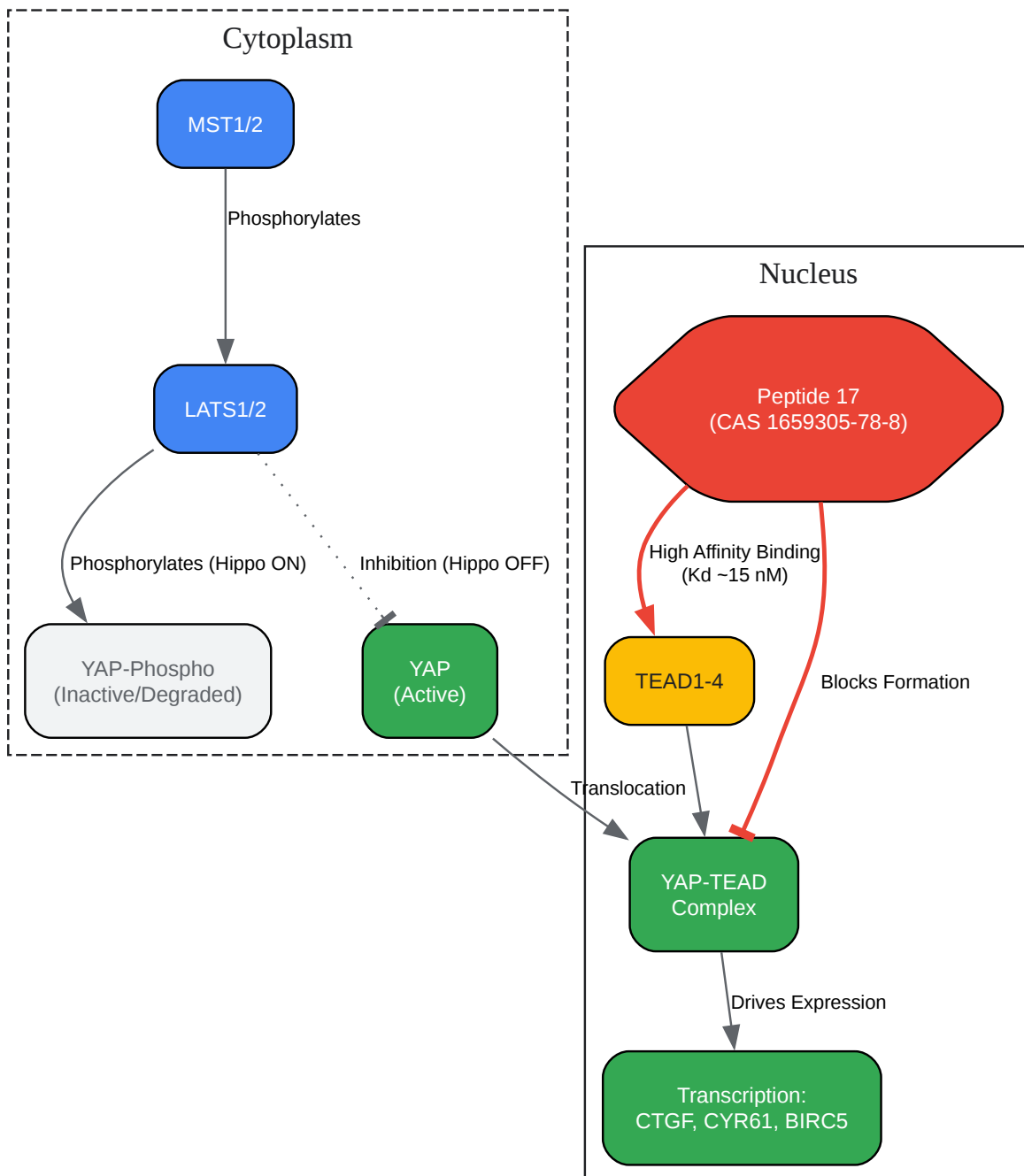
The Hippo signaling pathway controls organ size and tumor suppression. When the pathway is "OFF" (or dysregulated in cancer), YAP translocates to the nucleus and binds TEAD, driving the expression of proliferation genes like CTGF and CYR61.

### Mechanism of Action

Peptide 17 functions as a direct competitive antagonist. It occupies the YAP-binding pocket on TEAD transcription factors, preventing endogenous YAP from docking. This blockade sequesters TEAD in an inactive state, halting the transcription of oncogenic target genes.

### Pathway Visualization

The following diagram illustrates the canonical Hippo pathway and the specific intervention point of Peptide 17.



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Figure 1: Mechanism of Action.[5] Peptide 17 competitively binds TEAD, preventing YAP association and downstream oncogenic transcription.

## Biological Activity & Pharmacology[7][11][12]

### Binding Kinetics

- Target: TEAD1 (and likely TEAD2-4 due to pocket conservation).
- (Interaction): 25 nM (measured via Fluorescence Polarization or AlphaScreen).
- (Affinity): 15 nM (TEAD1).[2][4][5][6]
  - Comparison: Native YAP(50-171) fragment has a  
of 40 nM.[2][4][5][6] Peptide 17 is  
more potent than the natural ligand.

### Cellular Effects

In cell-based assays (e.g., NCI-H226 mesothelioma or HEK293T reporters), Peptide 17 treatment results in:

- Transcriptional Suppression: Reduced mRNA levels of CTGF, CYR61, and ANKRD1.
- Phenotypic Changes: Inhibition of cell proliferation, migration, and induction of apoptosis in YAP-dependent lines.
- Renal Protection: In vivo studies suggest efficacy in reducing fibrosis and renal injury in hypertensive models (via Hippo modulation).[7]

### Experimental Handling & Protocols

As a peptide, CAS 1659305-78-8 requires careful handling to prevent degradation or aggregation.

### Solubility & Stock Preparation[3][14]

- Primary Solvent: DMSO (Dimethyl Sulfoxide).
- Alternative: Sterile water (due to charged residues Arg/Lys/Glu, it has good aqueous solubility, unlike many hydrophobic small molecules).

### Protocol: Preparation of 10 mM Stock Solution

- Calculate mass required:

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- Add 49.5

L of anhydrous DMSO to 1 mg of powder.

- Vortex gently for 30 seconds. If particulates remain, sonicate in a water bath for 2 minutes at room temperature.

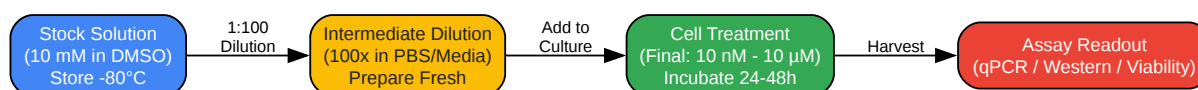
- Aliquot into single-use vials (e.g., 10

L each) to avoid freeze-thaw cycles.

- Storage: Store aliquots at -80°C (stable for 6-12 months).

## Cellular Assay Workflow

The following workflow ensures reproducible data when testing Peptide 17 in vitro.



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Figure 2: Recommended experimental workflow for cellular assays.

## Critical Usage Notes

- Serum Stability: Peptides can degrade in serum. For assays

hours, consider replenishing the media with fresh compound or using low-serum (1%) media if cell viability permits.

- Control: Use a scrambled peptide sequence or inactive mutant (e.g., F3A mutation) as a negative control if available.

- In Vivo Administration: For animal studies, formulation in PBS or saline is often feasible due to high aqueous solubility. Typical doses range from 1-10 mg/kg (IP or IV), though pharmacokinetic optimization (e.g., PEGylation) may be required for extended half-life.

## References

- Zhang Z, et al. (2014).[2][4] "Structure-Based Design and Synthesis of Potent Cyclic Peptides Inhibiting the YAP-TEAD Protein-Protein Interaction." ACS Medicinal Chemistry Letters, 5(9), 993-998.[2][4] [\[Link\]](#)
- Zhou Z, et al. (2015). "Optimization of a Cyclic Peptide Inhibitor of YAP-TEAD Interaction." Molecular Pharmaceutics, 12(6).

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